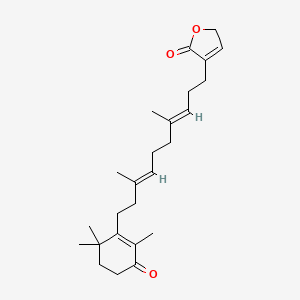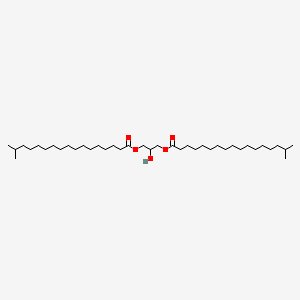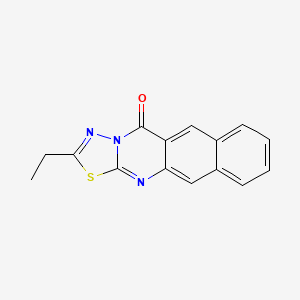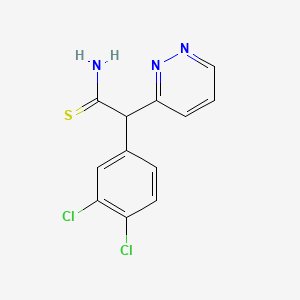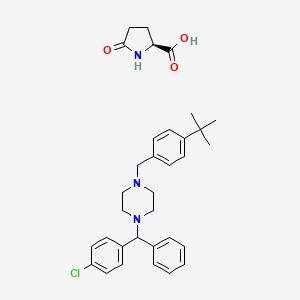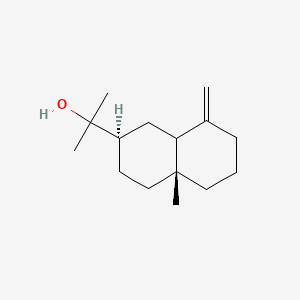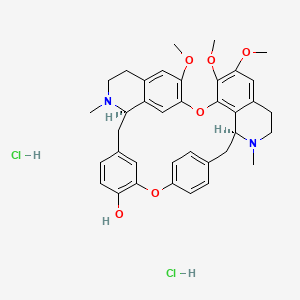
Oxyacanthine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxyacanthine dihydrochloride is a chemical compound with the molecular formula C37H42Cl2N2O6. It is a derivative of oxyacanthine, an alkaloid found in various plant species, particularly in the Berberis genus. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxyacanthine dihydrochloride typically involves the extraction of oxyacanthine from plant sources, followed by its conversion to the dihydrochloride form. The extraction process often includes the use of organic solvents such as ethanol or methanol to isolate the alkaloid from plant material. The isolated oxyacanthine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the cultivation of Berberis plants, extraction of oxyacanthine, and subsequent conversion to the dihydrochloride form. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxyacanthine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxyacanthine N-oxide, while reduction could produce a reduced form of oxyacanthine.
Aplicaciones Científicas De Investigación
Oxyacanthine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research has shown that this compound possesses antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of oxyacanthine dihydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular signaling pathways, leading to its observed biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparación Con Compuestos Similares
Oxyacanthine dihydrochloride can be compared with other similar alkaloids such as berberine, palmatine, and jatrorrhizine. While these compounds share structural similarities, this compound is unique in its specific biological activities and chemical properties. For instance, berberine is well-known for its antimicrobial and anti-inflammatory effects, but this compound has shown a broader spectrum of activity in various studies.
List of Similar Compounds
- Berberine
- Palmatine
- Jatrorrhizine
- Berbamine
Propiedades
Número CAS |
19897-98-4 |
|---|---|
Fórmula molecular |
C37H42Cl2N2O6 |
Peso molecular |
681.6 g/mol |
Nombre IUPAC |
(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;dihydrochloride |
InChI |
InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)17-23-8-11-30(40)31(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;2*1H/t28-,29+;;/m1../s1 |
Clave InChI |
CJTFLIHOOZSHBJ-WIFSAEPPSA-N |
SMILES isomérico |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.Cl.Cl |
SMILES canónico |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


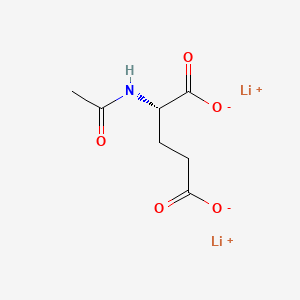
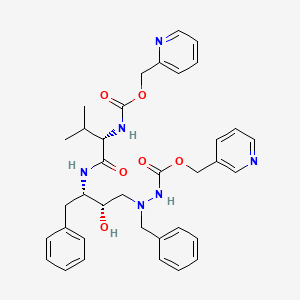
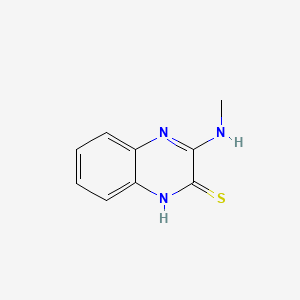
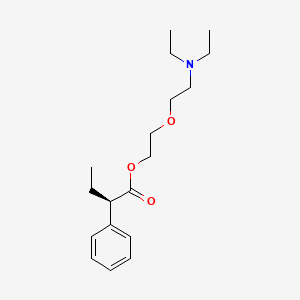
![4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12713357.png)
